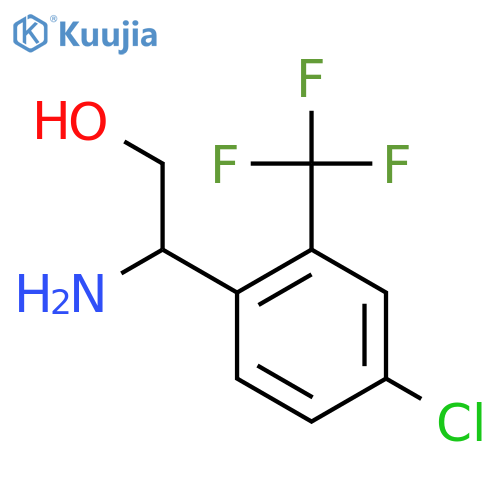

Cas no 1391104-79-2 (2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol)

1391104-79-2 structure

商品名:2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol

CAS番号:1391104-79-2

MF:C9H9ClF3NO

メガワット:239.62207198143

MDL:MFCD22530418

CID:5581211

PubChem ID:14853275

2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-2-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL

- 2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol

- Benzeneethanol, β-amino-4-chloro-2-(trifluoromethyl)-

- CHEMBL4563853

- 1391104-79-2

- EN300-194331

- 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol

-

- MDL: MFCD22530418

- インチ: 1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2

- InChIKey: CIEHRJIQZOVKEV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C(F)(F)F)C=1)C(CO)N

計算された属性

- せいみつぶんしりょう: 239.0324761g/mol

- どういたいしつりょう: 239.0324761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.412±0.06 g/cm3(Predicted)

- ふってん: 311.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 12.28±0.10(Predicted)

2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-194331-0.05g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 0.05g |

$721.0 | 2023-09-17 | ||

| Enamine | EN300-194331-0.1g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 0.1g |

$756.0 | 2023-09-17 | ||

| Enamine | EN300-194331-10g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 10g |

$6883.0 | 2023-09-17 | ||

| Enamine | EN300-194331-1.0g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-194331-2.5g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 2.5g |

$1792.0 | 2023-09-17 | ||

| Enamine | EN300-194331-0.5g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 0.5g |

$824.0 | 2023-09-17 | ||

| Enamine | EN300-194331-5g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 5g |

$3532.0 | 2023-09-17 | ||

| Enamine | EN300-194331-1g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 1g |

$859.0 | 2023-09-17 | ||

| Enamine | EN300-194331-0.25g |

2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |

1391104-79-2 | 0.25g |

$791.0 | 2023-09-17 |

2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1391104-79-2 (2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量